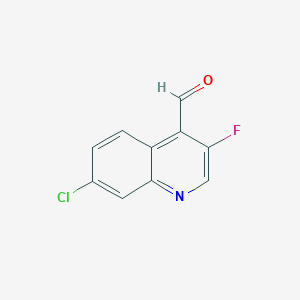
7-Chloro-3-fluoroquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-fluoroquinoline-4-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
7-Chloro-3-fluoroquinoline-4-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. This involves the reaction of 7-chloro-3-fluoroquinoline with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4-position . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
7-Chloro-3-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of 7-chloro-3-fluoroquinoline-4-carboxylic acid.
Reduction: Formation of 7-chloro-3-fluoroquinoline-4-methanol.
科学的研究の応用
7-Chloro-3-fluoroquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antimalarial, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibitors and molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its reactive functional groups.
作用機序
The mechanism of action of 7-chloro-3-fluoroquinoline-4-carbaldehyde involves its interaction with biological targets such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate. This interaction is often studied using molecular docking techniques to predict binding affinities and modes of interaction .
類似化合物との比較
Similar Compounds
- 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
- 4-Chloro-7-fluoroquinoline
- 7-Fluoroquinoline-3-carboxylic acid
Uniqueness
7-Chloro-3-fluoroquinoline-4-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring, which enhances its reactivity and biological activity. This dual substitution pattern is less common and provides distinct chemical properties compared to other quinoline derivatives .
特性
分子式 |
C10H5ClFNO |
|---|---|
分子量 |
209.60 g/mol |
IUPAC名 |
7-chloro-3-fluoroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-6-1-2-7-8(5-14)9(12)4-13-10(7)3-6/h1-5H |
InChIキー |
UFPAYFCWWRPSPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




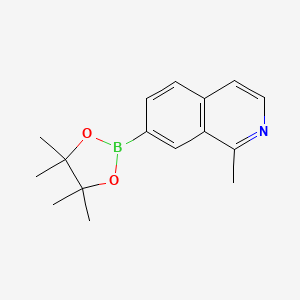
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)

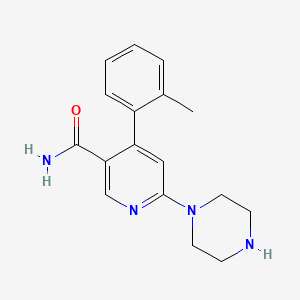
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)

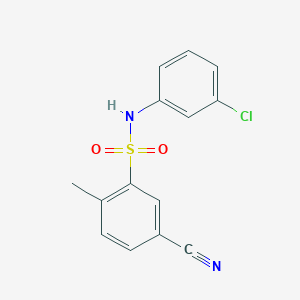

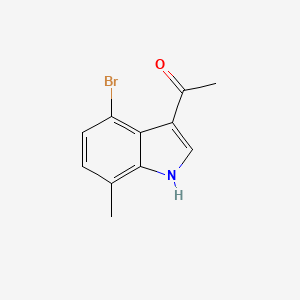

![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)

